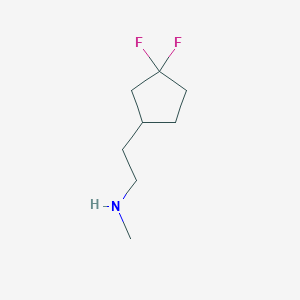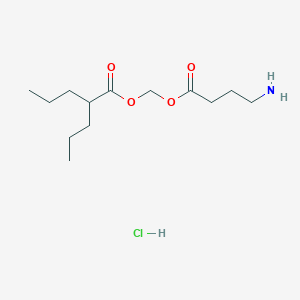
4-aminobutanoyloxymethyl 2-propylpentanoate;hydrochloride
Descripción general
Descripción
4-aminobutanoyloxymethyl 2-propylpentanoate;hydrochloride, also known as Gabapentin enacarbil, is a prodrug of Gabapentin. It is primarily used in the treatment of restless leg syndrome and postherpetic neuralgia. This compound is a white to off-white crystalline powder that is soluble in water and ethanol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminobutanoyloxymethyl 2-propylpentanoate;hydrochloride involves several steps. The starting material, 2-Propyl-pentanoic acid, undergoes esterification with 4-aminobutyryloxymethyl chloride in the presence of a base such as triethylamine. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-aminobutanoyloxymethyl 2-propylpentanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-aminobutanoyloxymethyl 2-propylpentanoate;hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis.
Biology: It is used to study molecular interactions and cellular processes.
Medicine: It is used in drug development, particularly for neurological disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 4-aminobutanoyloxymethyl 2-propylpentanoate;hydrochloride involves its conversion to Gabapentin in the body. Gabapentin enhances the inhibitory action of γ-aminobutyric acid (GABA) by blocking voltage-dependent sodium channels. This leads to reduced neuronal excitability and provides relief from symptoms of restless leg syndrome and postherpetic neuralgia .
Comparación Con Compuestos Similares
Similar Compounds
Gabapentin: The parent compound of 4-aminobutanoyloxymethyl 2-propylpentanoate;hydrochloride.
Pregabalin: Another derivative of GABA used for similar medical conditions.
Valproic Acid: A compound with similar anticonvulsant properties.
Uniqueness
This compound is unique due to its prodrug nature, which allows for improved bioavailability and controlled release of Gabapentin. This makes it particularly effective for treating neurological disorders with fewer side effects compared to its parent compound.
Propiedades
IUPAC Name |
4-aminobutanoyloxymethyl 2-propylpentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4.ClH/c1-3-6-11(7-4-2)13(16)18-10-17-12(15)8-5-9-14;/h11H,3-10,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYGWXCNEQYDNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)OCOC(=O)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



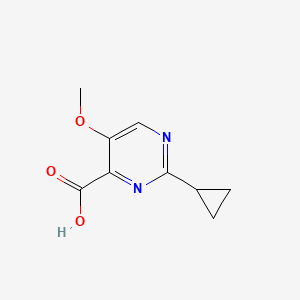
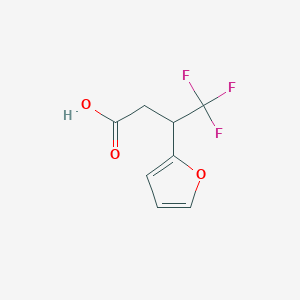

![(4-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1472422.png)

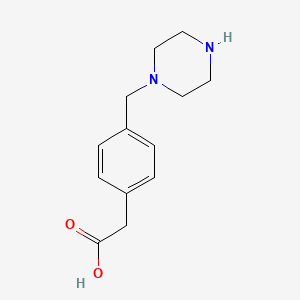
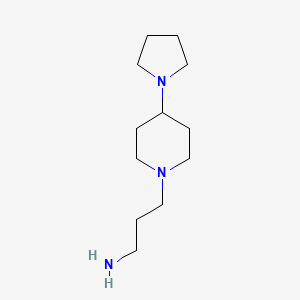
![2-(2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1472432.png)



![2-(2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1472439.png)
